3-Amino-2-fluorobenzenesulphonamide
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Overview
Description
3-Amino-2-fluorobenzenesulphonamide is an organic compound with the molecular formula C6H7FN2O2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a sulphonamide group (-SO2NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitration of 2-fluorobenzenesulfonamide followed by reduction to introduce the amino group .
Industrial Production Methods: Industrial production methods often involve multi-step synthesis starting from readily available precursors like fluorobenzene. The process includes nitration, reduction, and sulfonation steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-fluorobenzenesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted benzenesulphonamides and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
3-Amino-2-fluorobenzenesulphonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluorobenzenesulphonamide involves its interaction with specific molecular targets in bacterial cells. It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death . The compound’s fluorine atom enhances its binding affinity to the enzyme, making it more effective .
Comparison with Similar Compounds
4-Fluorobenzenesulfonamide: Similar structure but with the fluorine atom in the para position.
2-Fluorobenzenesulfonamide: Lacks the amino group, making it less versatile in chemical reactions.
Uniqueness: 3-Amino-2-fluorobenzenesulphonamide is unique due to the presence of both the amino and fluorine groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
Molecular Formula |
C6H7FN2O2S |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-amino-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
InChI Key |
NTRCCBSASFKACK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)N |
Origin of Product |
United States |
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